(1R,3S)-3-Amino-1-methyl-cyclohexanol
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Overview
Description
(1R,3S)-3-Amino-1-methyl-cyclohexanol is an organic compound with a unique structure characterized by an amino group and a hydroxyl group attached to a cyclohexane ring. This compound is chiral, meaning it has non-superimposable mirror images, which makes it significant in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-1-methyl-cyclohexanol typically involves asymmetric cycloaddition reactions. One common method includes the reaction of cyclopentadiene with a chiral N-acylhydroxylamine compound, which serves as a chiral inducer to form the desired product with high optical purity . The reaction conditions are generally mild, and the process is efficient, making it suitable for large-scale industrial production .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves hydrogenation and hydrolysis steps. The raw materials used are widely available and cost-effective, which helps in reducing the overall production costs. The process is designed to be straightforward, with high atom economy and low production costs .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-1-methyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and bromine (Br₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various amines .
Scientific Research Applications
(1R,3S)-3-Amino-1-methyl-cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism by which (1R,3S)-3-Amino-1-methyl-cyclohexanol exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound’s chiral nature allows it to interact selectively with these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: Another chiral compound with similar structural features but a different ring size.
(1R,3S)-3-Amino-1-cyclopentanol: Shares the amino and hydroxyl groups but differs in the ring structure.
Uniqueness
(1R,3S)-3-Amino-1-methyl-cyclohexanol stands out due to its specific ring structure and chiral centers, which provide unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring high optical purity .
Properties
IUPAC Name |
(1R,3S)-3-amino-1-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGDMYSQASBAPE-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H](C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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